molecular formula C13H13F3N2O4 B1389434 1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid CAS No. 1171918-77-6

1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid

Cat. No.: B1389434
CAS No.: 1171918-77-6
M. Wt: 318.25 g/mol
InChI Key: MDLFKEHLYDIDFI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c14-13(15,16)10-6-9(18(21)22)3-4-11(10)17-5-1-2-8(7-17)12(19)20/h3-4,6,8H,1-2,5,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLFKEHLYDIDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article examines the compound's pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

  • Molecular Formula : C13H13F3N2O4
  • Molecular Weight : 306.25 g/mol
  • Melting Point : 147-149°C
  • Purity : >95%

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, notably Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were recorded at 25.9 µM and 12.9 µM respectively, demonstrating significant bactericidal activity .

CompoundMIC (µM)Target Bacteria
This compound25.9S. aureus
This compound12.9MRSA

Anti-inflammatory Potential

The compound has also shown promise in modulating inflammatory responses. It was tested for its ability to inhibit lipopolysaccharide-induced NF-κB activation, a key transcription factor in inflammatory processes. Compounds with similar structures demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance anti-inflammatory properties .

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at concentrations below 20 µM. Notably, compounds with trifluoromethyl groups were associated with enhanced cytotoxic effects compared to their non-substituted analogs .

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    A comprehensive study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The findings underscored its potential as a lead compound for developing new antibiotics targeting resistant strains .
  • Inflammation Modulation :
    Another research effort focused on the anti-inflammatory properties of related compounds, revealing that those with similar functional groups significantly reduced NF-κB activity in vitro. This suggests that the nitro and trifluoromethyl substituents play a crucial role in modulating inflammatory pathways .
  • Cytotoxicity Profiling :
    A detailed investigation into the cytotoxic profiles of piperidine derivatives highlighted that this compound had a notable impact on cancer cell lines, particularly in cases where traditional therapies failed .

Scientific Research Applications

Medicinal Chemistry

1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structure is conducive to modifications that can enhance biological activity. Some notable applications include:

  • Antidepressant Activity : Research has indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, potentially leading to improved efficacy and reduced side effects .
  • Neuroprotective Effects : Studies have suggested that this compound may possess neuroprotective properties, making it a candidate for further exploration in the treatment of neurodegenerative diseases .

Material Science

In material science, this compound has been evaluated for its role in developing advanced materials:

  • Polymer Synthesis : The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials with tailored properties for specific applications .

Agrochemicals

The compound's unique chemical structure also positions it as a potential candidate in agrochemical formulations:

  • Pesticide Development : Research has indicated that modifications of this compound could lead to new classes of pesticides with improved efficacy against specific pests while minimizing environmental impact .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound, focusing on their binding affinity to serotonin receptors. Results demonstrated that certain modifications significantly enhanced their antidepressant-like effects in rodent models, suggesting a promising avenue for future drug development .

Case Study 2: Polymer Applications

In a research project reported in Macromolecules, scientists synthesized a series of polymers incorporating this compound as a functional monomer. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polymers, indicating potential applications in high-performance coatings and composites .

Comparison with Similar Compounds

Structural Analogs and Key Differences

a. 1-{2-[4-Chloro-3-(trifluoromethyl)phenylmethoxy]ethyl}-3-piperidinecarboxylic Acid Hydrochloride
  • Structure : Piperidine-3-carboxylic acid with a complex side chain (chloro, trifluoromethyl, phenylmethoxyethyl groups).
  • Molecular Weight : 478.343 g/mol .
  • Key Differences :
    • Replaces nitro group with chlorine and adds a bulky phenylmethoxyethyl chain.
    • Higher molecular weight and lipophilicity due to aromatic substitutions.
    • The hydrochloride salt enhances water solubility compared to the free carboxylic acid form.
b. 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid
  • Structure : Piperidine-2-carboxylic acid with a 3-nitrophenylsulfonyl group.
  • Molecular Formula : C₁₂H₁₄N₂O₆S .
  • Key Differences: Sulfonyl group instead of trifluoromethyl; positional isomerism (2-carboxylic acid vs. 3-carboxylic acid).
c. 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic Acid
  • Structure : Piperidine-4-carboxylic acid substituted with 3-fluoro-2-nitrophenyl.
  • Molecular Weight : 268.24 g/mol .
  • Key Differences :
    • Fluorine replaces trifluoromethyl; nitro group at the 2-position instead of 3.
    • Lower molecular weight and reduced steric hindrance may improve membrane permeability.
d. Ethyl 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate
  • Structure : Ethyl ester of piperidine-3-carboxylic acid with 2-nitro-4-(trifluoromethyl)phenyl.
  • Key Differences :
    • Ester prodrug form enhances lipophilicity for better absorption .
    • Hydrolysis in vivo would yield the free carboxylic acid, similar to the target compound.

Physicochemical and Pharmacological Implications

Electron-Withdrawing Groups :
  • Nitro vs. Trifluoromethyl : Nitro groups are stronger electron-withdrawing groups (EWGs) than trifluoromethyl, affecting aromatic ring electrophilicity and interaction with biological targets .
  • Fluorine Substitution : Fluorine’s electronegativity increases metabolic stability but may reduce polar surface area compared to trifluoromethyl .
Solubility and Bioavailability :
  • Carboxylic acid derivatives (e.g., target compound) exhibit higher water solubility than ester or hydrochloride forms, but salts (e.g., hydrochloride in ) improve crystallinity and stability.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic Acid ~305 (estimated*) 4-Nitro, 2-CF₃, 3-COOH High reactivity due to EWGs; discontinued
1-{2-[4-Cl-3-CF₃-phenylOCH₂]ethyl}-3-piperidinecarboxylic Acid HCl 478.343 Cl, CF₃, Ph-OCH₂CH₂ High lipophilicity; hydrochloride salt
1-[(3-NO₂Ph)SO₂]piperidine-2-carboxylic Acid 314.319 3-NO₂, SO₂, 2-COOH Strong EWG (SO₂); sulfonamide stability
1-(3-F-2-NO₂-phenyl)-4-piperidinecarboxylic Acid 268.24 3-F, 2-NO₂, 4-COOH Lower MW; improved permeability
Ethyl 1-[2-NO₂-4-CF₃-phenyl]piperidine-3-carboxylate ~335 (estimated) 2-NO₂, 4-CF₃, 3-COOEt Prodrug design; ester hydrolysis

*Estimated based on structural similarity to CAS 652971-20-5 (305.37 g/mol) .

Preparation Methods

Nitration and Trifluoromethylation of the Aromatic Core

The initial step involves nitrating a suitably substituted trifluoromethylbenzene derivative, typically 2-(trifluoromethyl)phenyl compounds, to introduce the nitro group at the para position relative to the trifluoromethyl substituent.

Method Highlights:

  • Reagents: Nitrating agents such as mixed acids (e.g., nitric acid with sulfuric acid) or alternative nitrating systems.
  • Conditions: Controlled temperature (0–5°C) to prevent over-nitration or side reactions.
  • Outcome: Formation of 4-nitro-2-(trifluoromethyl)benzene with high regioselectivity.

Research Reference: The process described in patent EP3670492A1 emphasizes environmentally friendly nitration using milder oxidants and conditions to reduce waste and hazardous byproducts.

Formation of the Nitro-Substituted Benzene Intermediate

This step may involve further functionalization to prepare the aromatic ring for subsequent cyclization. The nitrated aromatic compound is often purified via recrystallization or chromatography.

Cyclization to Form the Carboxylic Acid

The final step involves cyclization and oxidation to form the piperidinecarboxylic acid.

Method:

  • Reagents: Oxidants such as potassium permanganate (KMnO₄), hydrogen peroxide, or sodium hypochlorite.
  • Conditions:
    • Mild to moderate heating.
    • Controlled addition of oxidant to avoid over-oxidation.
    • Use of solvents like water, acetic acid, or alcohols.
  • Outcome: Formation of the desired 1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid with high purity.

Research Findings: Patent US3998834A describes a similar oxidation process for related piperidine derivatives, emphasizing the importance of controlled oxidation conditions to prevent degradation.

Representative Data Table of Key Reagents and Conditions

Step Key Reagents Solvent Temperature Notes
Nitration Nitric acid, sulfuric acid Cold (0–5°C) 0–5°C Regioselective nitration
Aromatic functionalization Aromatic compound, coupling agents DMF or DME 80–120°C Amide formation or substitution
Cyclization Piperidine derivative, catalysts Toluene or ethanol 80–120°C Cyclization to form piperidine ring
Oxidation KMnO₄, H₂O₂, or NaClO Water or acetic acid Room temperature to 60°C Final oxidation to carboxylic acid

Notes on Process Optimization and Environmental Considerations

  • Step Reduction: Patent US10000493B2 highlights process simplification, reducing the number of steps by combining nitration and reduction in a single process, which enhances overall yield.
  • Green Chemistry: Use of milder oxidants like hydrogen peroxide and oxygen, as well as solvent recycling, aligns with environmentally friendly practices.
  • Yield Improvements: The use of catalysts and optimized reaction conditions has been shown to increase yields significantly—often exceeding 80% in key steps.

Summary of Research Findings

  • The synthesis process benefits from a strategic sequence of nitration, reduction, cyclization, and oxidation.
  • Process innovations focus on reducing steps, improving yields, and minimizing environmental impact.
  • The key intermediates are carefully purified to prevent impurities that could affect subsequent steps.
  • Catalysts such as copper or palladium are employed to facilitate cyclization and coupling reactions efficiently.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Nitro and trifluoromethyl group introduction : Electrophilic aromatic substitution or palladium-catalyzed coupling reactions to install the 4-nitro-2-(trifluoromethyl)phenyl moiety .
  • Piperidine ring formation : Cyclization via reductive amination or ring-closing metathesis, followed by carboxylation at the 3-position .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect the piperidine nitrogen during functionalization .
    Characterization relies on NMR (¹H/¹³C), FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and mass spectrometry (exact mass verification) .

Basic: How is the compound’s purity assessed, and what analytical thresholds are critical for research use?

Answer:

  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to confirm ≥95% purity, as seen in analogous piperidinecarboxylates .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4% tolerance) .
  • Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition products, ensuring stability for biological assays .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:
Key strategies include:

  • Catalyst screening : Palladium-based catalysts for aryl coupling (e.g., Suzuki-Miyaura) improve nitro-phenyl group attachment efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxylation kinetics, while reducing side reactions .
  • Temperature control : Lower temperatures (~0–5°C) during nitration steps minimize byproduct formation .
  • Process analytical technology (PAT) : Real-time monitoring via in-situ FT-IR or Raman spectroscopy ensures intermediate stability .

Advanced: What approaches resolve discrepancies in reported pharmacological activity (e.g., GABA uptake inhibition vs. receptor antagonism)?

Answer:

  • Assay standardization : Validate experimental conditions (e.g., synaptosome preparation protocols for GABA uptake studies) to ensure reproducibility .
  • Target selectivity profiling : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-tiagabine for GABA transporter subtypes) to confirm mechanism .
  • Meta-analysis : Compare structural analogs (e.g., SKF-89976 derivatives) to identify substituent-specific activity trends .

Advanced: How are computational models utilized to predict biological interactions?

Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding affinity to targets (e.g., GABA transporter GAT1) using crystal structures (PDB ID: 6V7O) .
  • QSAR studies : Correlate trifluoromethyl/nitro group positions with logP and IC₅₀ values to guide analog design .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding site residency .

Advanced: What methods ensure enantiomeric purity in chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to computed electronic transitions .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation .

Advanced: Which in vitro models are appropriate for neuropharmacological evaluation?

Answer:

  • Rat cortical synaptosomes : Measure [³H]-GABA uptake inhibition to assess transporter affinity .
  • HEK293 cells expressing human GABA transporters : Evaluate isoform selectivity (GAT1 vs. GAT3) via fluorescence-based assays .
  • Primary neuron cultures : Test neurotoxicity and dendritic spine morphology changes using confocal microscopy .

Advanced: How to address solubility challenges in aqueous assay systems?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH adjustment : Deprotonate the carboxylic acid group (pH ≥7.4) to improve aqueous stability .
  • Liposomal encapsulation : Employ phosphatidylcholine-based carriers for in vivo delivery .

Advanced: What safety protocols are essential given the compound’s hazard profile?

Answer:

  • GHS compliance : Classify based on acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .
  • Engineering controls : Use fume hoods for weighing powdered forms to prevent inhalation .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Advanced: How to design structure-activity relationship (SAR) studies for analog development?

Answer:

  • Core modifications : Replace the nitro group with cyano or sulfonamide to assess electron-withdrawing effects .
  • Piperidine substitution : Introduce methyl or fluorine at the 4-position to modulate lipophilicity and blood-brain barrier penetration .
  • In vivo validation : Test anticonvulsant activity in rodent models (e.g., DMCM-induced seizures) to correlate SAR with efficacy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid
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1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid

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